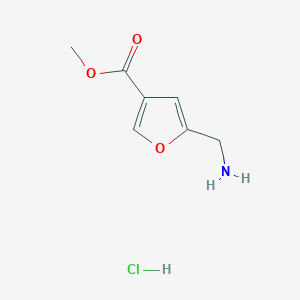![molecular formula C12H17Cl2N3O B1435881 2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride CAS No. 2097936-58-6](/img/structure/B1435881.png)
2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride
Overview
Description
“2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride” is a chemical compound with the CAS Number: 2097936-58-6 . It has a molecular weight of 290.19 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C12H15N3O.2ClH/c13-8-11-3-6-15-12(7-11)16-9-10-1-4-14-5-2-10;;/h3,6-7,10,14H,1-2,4-5,9H2;2*1H . This code represents the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound is solid in its physical form . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.
Scientific Research Applications
Piperidine and Pyridine Derivatives in Drug Discovery
Piperidine and pyridine derivatives are crucial in medicinal chemistry, offering a wide range of therapeutic potentials. Piperidine, a six-membered nitrogen-containing heterocycle, is integral to designing drugs with varied therapeutic uses, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory properties (Rathi et al., 2016). Similarly, pyridine derivatives are known for their significant medicinal applications, exhibiting antifungal, antibacterial, antioxidant, and anticancer activities (Abu-Taweel et al., 2015). These findings underscore the importance of such compounds in developing new pharmacotherapies.
Application in Organic Synthesis and Catalysis
The heterocyclic N-oxide derivatives, related to pyridine, have shown considerable importance in organic synthesis, catalysis, and drug development due to their versatile synthetic intermediates and biological significance (Li et al., 2019). These compounds serve as catalysts and are involved in forming metal complexes, asymmetric synthesis, and possess medicinal properties, including anti-inflammatory and anticancer activities.
Neuropharmacology and Central Nervous System (CNS) Applications
Compounds containing piperidine and pyridine moieties are investigated for their potential in treating neuropsychiatric disorders. Dopamine D2 receptor ligands, which often include piperidine derivatives, are essential in managing schizophrenia, Parkinson's disease, depression, and anxiety (Jůza et al., 2022). These compounds' pharmacophore typically involves aromatic moieties and cyclic amines, crucial for high D2 receptor affinity, highlighting their significance in neuropharmacology research.
Bioactive Compound Synthesis and Pharmacological Research
The synthesis of bioactive compounds, including those targeting serotonin receptors and other neurochemical pathways, often utilizes piperidine and pyridine derivatives. These compounds' structural flexibility allows for varied pharmacological activities, making them suitable for developing new therapeutic agents (Wang et al., 2019). Their ability to modulate neurotransmitter systems underlines their potential in addressing complex diseases like depression and anxiety.
properties
IUPAC Name |
2-(piperidin-4-ylmethoxy)pyridine-4-carbonitrile;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.2ClH/c13-8-11-3-6-15-12(7-11)16-9-10-1-4-14-5-2-10;;/h3,6-7,10,14H,1-2,4-5,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQSXLWSDYCWJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC=CC(=C2)C#N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride](/img/structure/B1435803.png)








![5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1435819.png)
